2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
Brand Name: Vulcanchem
CAS No.: 52184-14-2
VCID: VC2481997
InChI: InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3
SMILES: CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol

CAS No.: 52184-14-2

Cat. No.: VC2481997

Molecular Formula: C20H25N3O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol - 52184-14-2

CAS No. 52184-14-2
Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
IUPAC Name 2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol
Standard InChI InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3
Standard InChI Key BBUYLEHVHUQHME-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C

Chemical Identity and Structure

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is an azo compound featuring a phenol core with two tert-butyl substituents and a 2-nitrophenyl group connected via an azo linkage. This structural arrangement confers unique physical and chemical properties to the molecule, influencing its reactivity, stability, and applications. The compound's structure can be visualized as comprising three key components: a phenolic backbone, bulky tert-butyl groups that provide steric hindrance, and a nitrophenyl moiety linked through an azo bridge.

Basic Chemical Information

PropertyValue
CAS Registry Number52184-14-2
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
IUPAC Name2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]phenol
Physical StateSolid at room temperature
ColorTypically yellow to orange (due to azo chromophore)

Structural Characteristics

The molecular architecture of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol features several noteworthy elements that contribute to its chemical behavior. The phenolic hydroxyl group is a key functional site, capable of participating in hydrogen bonding and acting as a weak acid. The two tert-butyl groups at positions 2 and 4 provide significant steric bulk, which influences the compound's spatial orientation and reactivity patterns. Additionally, the azo linkage (N=N) serves as a chromophore, contributing to the compound's color properties and photochemical behavior.

The nitro group positioned on the phenyl ring introduces electron-withdrawing effects and can participate in various reduction reactions. This structural complexity results in a multifaceted chemical profile with implications for the compound's stability, reactivity, and practical applications. The interplay between these structural elements determines many of the compound's distinctive properties and potential uses in various scientific and industrial contexts.

Physical and Chemical Properties

The physical and chemical properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol are largely influenced by its structural features. Understanding these properties is essential for predicting its behavior in different environments and applications.

Physical Properties

PropertyCharacteristicNotes
AppearanceYellow to orange solidColor due to azo chromophore
SolubilityPoor solubility in waterHighly soluble in organic solvents like chloroform, toluene, and acetone
Melting PointApproximately 150-180°C (estimated)Influenced by purity levels
Boiling PointDecomposes before boilingThermal stability limited by azo linkage
DensityApproximately 1.1-1.2 g/cm³Based on similar azo compounds
Log P5.5-6.0 (estimated)Indicates high lipophilicity

The compound's poor water solubility but good solubility in organic solvents is attributed to its hydrophobic character, conferred by the two tert-butyl groups and the aromatic rings. This property makes it suitable for applications in non-aqueous systems and lipophilic environments. The relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding involving the phenolic hydroxyl group and π-π stacking interactions between aromatic rings.

Chemical Properties

The chemical behavior of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is dictated by its functional groups, which serve as reactive sites for various chemical transformations. The phenolic hydroxyl group exhibits acidic properties, though the acidity is moderated by the electron-donating effect of the tert-butyl groups. The azo linkage is susceptible to reduction, while the nitro group can undergo various reduction reactions to form amino derivatives.

Synthesis Methods

The preparation of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol typically involves a multi-step synthetic approach, requiring careful control of reaction conditions and purification procedures to obtain the desired product with high purity.

Classical Synthetic Route

The most common synthetic pathway involves azo coupling between a diazonium salt and an activated aromatic compound. The process can be broken down into several key steps:

  • Preparation of 2,4-di-tert-butylphenol through Friedel-Crafts alkylation of phenol

  • Diazotization of 2-nitroaniline to form the corresponding diazonium salt

  • Azo coupling reaction between the diazonium salt and 2,4-di-tert-butylphenol

Reaction Conditions and Parameters

The success of the synthesis depends critically on carefully controlled reaction conditions, as outlined in the following table:

Synthetic StepKey ConditionsCritical Parameters
Friedel-Crafts alkylationLewis acid catalyst (AlCl3), low temperatureTemperature: 0-25°C, Anhydrous conditions
DiazotizationNaNO2, HCl, low temperatureTemperature: 0-5°C, pH < 2
Azo couplingMildly alkaline conditionsTemperature: 0-10°C, pH 8-9
PurificationRecrystallization from appropriate solventSolvent selection critical for high purity

The diazotization step is particularly sensitive to temperature conditions, as diazonium salts are generally unstable at elevated temperatures and may decompose before coupling can occur. The coupling reaction proceeds most efficiently under mildly alkaline conditions, which facilitate the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity toward the electrophilic diazonium cation.

Modern Synthetic Approaches

Recent advances in synthetic methodology have led to improved approaches for preparing azo compounds like 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. These modern methods often focus on enhanced sustainability, improved yields, and more efficient purification procedures:

  • Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption

  • Flow chemistry approaches that allow for better temperature control and scalability

  • Greener diazotization protocols using less hazardous reagents than traditional nitrous acid

  • Solid-phase synthetic strategies that simplify product isolation and purification

These advanced synthetic methods represent important developments in the preparation of complex azo compounds, potentially offering more sustainable and efficient routes to 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and related structures.

Chemical Reactivity

2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol displays diverse reactivity patterns, governed by its various functional groups. Understanding these reactivity profiles is essential for predicting the compound's behavior in different chemical environments and for developing novel applications.

Reactions of the Phenolic Group

The phenolic hydroxyl group serves as a key reactive site, participating in various types of reactions:

Reaction TypeReagentsProductsConditions
EsterificationAcid chlorides, anhydridesCorresponding estersBase catalyst, moderate temperature
EtherificationAlkyl halidesEthersBase (K2CO3, NaH), polar aprotic solvent
OxidationPeroxides, permanganateQuinone derivativesVaries with oxidizing agent
Metal complexationTransition metal ionsMetal chelatesAppropriate solvent, controlled pH

The reactivity of the phenolic group is modulated by the presence of the tert-butyl substituents, which provide steric hindrance and electron-donating effects. These structural features generally reduce the acidity of the hydroxyl group compared to unsubstituted phenol, influencing its behavior in acid-base reactions and metal complexation.

Reactions of the Azo Group

The azo linkage (N=N) represents another important reactive site, particularly susceptible to reduction reactions:

Reaction TypeReagentsProductsNotes
ReductionNa2S2O4, NaBH4, H2/PdHydrazo intermediates, aminesOften proceeds stepwise
PhotoisomerizationUV lightcis/trans isomersReversible process
OxidationStrong oxidantsComplex products, N-oxidesGenerally less common

The reduction of the azo group typically proceeds through a hydrazo intermediate before complete cleavage to form amines. This transformation can be controlled by careful selection of reducing agents and reaction conditions, allowing for selective reduction in the presence of other functional groups.

Reactions of the Nitro Group

The nitro group on the phenyl ring adds another dimension to the compound's reactivity profile:

Reaction TypeReagentsProductsConditions
ReductionFe/HCl, SnCl2, H2/NiAmino derivativesDependent on reducing agent
Nucleophilic aromatic substitutionStrong nucleophilesSubstituted productsActivated by ortho/para directors
CoordinationLewis acidsCoordination complexesAnhydrous conditions

The nitro group's electron-withdrawing nature influences the electron density distribution across the molecule, affecting the reactivity of neighboring positions. This interplay between different functional groups creates a complex reactivity landscape that can be exploited for various synthetic and application purposes.

Applications and Uses

The unique structural and chemical properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol make it suitable for diverse applications across multiple fields. Its combination of chromophoric properties, redox activity, and steric features contributes to its versatility in various scientific and industrial contexts.

Analytical Chemistry Applications

In analytical chemistry, the compound finds use in several important areas:

ApplicationMechanismAdvantages
Metal ion detectionChelation through phenolic and azo groupsHigh selectivity for certain transition metals
pH indicationColor changes due to protonation/deprotonationVisual detection of pH changes in non-aqueous media
Chromatographic standardsWell-defined retention characteristicsUseful reference compound in HPLC and TLC
Spectrophotometric analysisStrong UV-visible absorptionGood molar absorptivity and stable spectra

The compound's ability to form stable complexes with certain metal ions makes it particularly valuable for selective detection and quantification of metals in complex matrices. The spectral properties of these metal complexes often differ significantly from the uncomplexed compound, providing a basis for sensitive and specific analytical methods.

Materials Science Applications

In materials science and related fields, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol contributes to various functional materials:

ApplicationFunctionKey Properties Utilized
Polymer additivesUV stabilization, colorantUV absorption, thermal stability
Photochromic materialsReversible color changePhotoisomerization of azo group
Optical data storageInformation encodingPhotoreactive behavior
Sensors and indicatorsDetection of analytesChemical reactivity, spectral changes

The compound's photochemical properties, particularly the ability of the azo group to undergo reversible trans-cis isomerization upon light irradiation, make it valuable for applications in photochromic materials and optical switches. Additionally, its thermal stability, conferred in part by the bulky tert-butyl groups, contributes to its utility as an additive in polymer formulations.

Biological and Medicinal Applications

While primarily an industrial compound, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and its derivatives have potential biological applications:

Application AreaPotential RoleBasis for Activity
Antimicrobial agentsGrowth inhibition of microorganismsDisruption of membrane integrity
Enzyme inhibitorsModulation of enzyme activityInteraction with protein binding sites
Cell stainingVisualization of cellular structuresSelective binding and colorimetric properties
AntioxidantsFree radical scavengingPhenolic hydroxyl group

Structure-Property Relationships

Understanding the relationship between the structural features of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and its properties provides valuable insights for the rational design of related compounds with tailored characteristics.

Effect of tert-Butyl Groups

The two tert-butyl substituents significantly influence the compound's properties:

Property AffectedInfluence of tert-Butyl GroupsMechanism
SolubilityIncreased lipophilicityEnhanced hydrophobic interactions
Thermal stabilityImproved stabilitySteric protection of reactive sites
Phenol acidityReduced acidityElectronic and steric effects
Oxidative stabilityEnhanced resistance to oxidationSteric hindrance around phenolic group

The bulky nature of the tert-butyl groups provides steric protection to the phenolic hydroxyl group, reducing its susceptibility to oxidation and other degradative processes. This protection mechanism is similar to that observed in commercial antioxidants such as butylated hydroxytoluene (BHT), suggesting potential antioxidant applications for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol.

Effect of Azo Linkage Position

The position of the azo linkage (at position 6 of the phenol ring) influences several key properties:

PropertyEffect of Azo PositionComparison with Other Positions
Electronic distributionAltered electron densityDifferent from 4- or 5-substituted analogs
Steric interactionsProximity to tert-butyl groupPotential conformational constraints
Photochemical behaviorSpecific isomerization characteristicsUnique photochemical profile
Metal chelationFormation of five-membered chelate ringDifferent stability constants than other isomers

The ortho relationship between the phenolic hydroxyl group and the azo linkage facilitates intramolecular hydrogen bonding and creates a favorable geometry for metal chelation. This structural arrangement contributes to the compound's ability to form stable complexes with certain metal ions, a property exploited in analytical applications.

Comparison with Related Compounds

Comparing 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol with structurally related compounds provides further insights into structure-property relationships:

Related CompoundStructural DifferenceEffect on Properties
2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenolLonger alkyl chainsIncreased lipophilicity, modified melting point
2,4-Bis(tert-butyl)-6-[(4-nitrophenyl)azo]phenolPara-nitro positionDifferent electronic effects, altered color
2,4-Bis(tert-butyl)-6-phenylazophenolNo nitro groupReduced polarity, different redox properties
2,4-Dimethyl-6-[(2-nitrophenyl)azo]phenolMethyl vs. tert-butylLower steric protection, different solubility

These comparisons highlight how subtle structural modifications can significantly impact the compound's physical, chemical, and functional properties. Such structure-property relationships are invaluable for the rational design of azo compounds with specific characteristics tailored to particular applications.

Toxicity EndpointExpected ProfileBasis for Assessment
Acute oral toxicityModerate toxicityPresence of nitro and azo groups
Dermal toxicityPotential irritantPhenolic structure
Eye irritationLikely irritantSimilar to other phenolic compounds
Sensitization potentialPossible sensitizerReactive functional groups
GenotoxicityPotential concernNitro and azo groups can form reactive metabolites

The compound's lipophilicity suggests potential for bioaccumulation, while the presence of the nitro and azo groups raises concerns about possible metabolic activation to reactive species. These structural features are associated with potential mutagenicity and carcinogenicity in certain azo compounds, though specific data for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol would be necessary for definitive risk assessment.

Environmental Considerations

The environmental behavior of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol warrants careful consideration:

Environmental AspectCharacteristicsImplications
BiodegradabilityExpected to be limitedPersistence in the environment
BioaccumulationPotentially high (log P > 5)Accumulation in aquatic organisms
Aquatic toxicityPotentially toxic to aquatic lifeRisk to aquatic ecosystems
PhotodegradationSubject to photochemical transformationFormation of unknown breakdown products

The compound's limited water solubility and high lipophilicity suggest partitioning into sediments and bioaccumulation in aquatic organisms. Additionally, the azo linkage may undergo reductive cleavage under anaerobic conditions, potentially generating aromatic amines of toxicological concern.

ActivityRecommended PrecautionsRationale
Laboratory handlingUse in fume hood, wear appropriate PPEMinimize exposure risk
StorageKeep in tightly closed containers away from lightPrevent photodegradation
DisposalTreat as hazardous wastePotential environmental impact
Spill managementAvoid dust formation, collect mechanicallyPrevent inhalation exposure
Fire responseUse dry chemical, CO2, or foam extinguishersEffective for organic solids

Implementation of these precautionary measures helps ensure the safe handling, storage, and disposal of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol in laboratory and industrial settings, minimizing risks to human health and the environment.

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